molecular formula C9H8FN3O B1460633 3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one CAS No. 324570-65-2

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1460633
CAS No.: 324570-65-2
M. Wt: 193.18 g/mol
InChI Key: IMVJBNNWJVFCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound featuring a pyrazole ring substituted with a 4-fluorophenyl group and an amino group

Properties

IUPAC Name

5-(4-fluorophenyl)iminopyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)11-8-5-9(14)13-12-8/h1-4H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVJBNNWJVFCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=C(C=C2)F)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-fluoroaniline with a suitable pyrazole precursor under controlled conditions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one is C10H10FN3O. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological properties due to the electron-withdrawing effects of the fluorine atom.

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that derivatives of 4,5-dihydro-1H-pyrazole exhibit promising antioxidant and anti-inflammatory properties. For instance, molecular docking simulations have shown that these compounds can effectively inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anticancer Potential

The compound has been studied for its anticancer effects, particularly in targeting specific cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentration values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of a pyrazole ring and a 4-fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored functionalities.

Biological Activity

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9FN2O\text{C}_9\text{H}_9\text{FN}_2\text{O}

This compound features a fluorinated phenyl group attached to an amino group on a pyrazolone core, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations indicated that certain pyrazole derivatives displayed inhibition zones against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.24Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. For example, compounds derived from the pyrazole framework have shown efficacy in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in LPS-induced models . This suggests that the presence of the pyrazole moiety may enhance the anti-inflammatory response.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Various derivatives have been screened against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Notably, some compounds exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

The mechanisms through which these compounds exert their biological effects are varied:

  • Antimicrobial Mechanism : The pyrazole ring system may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.
  • Anti-inflammatory Mechanism : Inhibition of key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies underscore the effectiveness of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain compounds significantly inhibited biofilm formation and exhibited bactericidal activity.
  • Evaluation of Anticancer Properties : Another research effort focused on the cytotoxic effects of a series of pyrazole derivatives on different cancer cell lines. The study found that specific substitutions on the pyrazole ring enhanced potency against tumor cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.